6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate
Brand Name: Vulcanchem
CAS No.: 1443425-13-5
VCID: VC6326856
InChI: InChI=1S/C8H5FN2O2.H2O/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H2
SMILES: C1=CC2=C(C=C1F)NC(=N2)C(=O)O.O
Molecular Formula: C8H7FN2O3
Molecular Weight: 198.153

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate

CAS No.: 1443425-13-5

Cat. No.: VC6326856

Molecular Formula: C8H7FN2O3

Molecular Weight: 198.153

* For research use only. Not for human or veterinary use.

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate - 1443425-13-5

Specification

CAS No. 1443425-13-5
Molecular Formula C8H7FN2O3
Molecular Weight 198.153
IUPAC Name 6-fluoro-1H-benzimidazole-2-carboxylic acid;hydrate
Standard InChI InChI=1S/C8H5FN2O2.H2O/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H2
Standard InChI Key SZALCMJIMJPMOH-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)NC(=N2)C(=O)O.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a benzimidazole scaffold substituted with a fluorine atom at position 6 and a carboxylic acid group at position 2, coordinated with a water molecule in its hydrated form. The fluorine atom enhances electronegativity, influencing the compound’s reactivity and binding affinity, while the carboxylic acid group provides sites for hydrogen bonding and salt formation . X-ray crystallographic data for analogous benzimidazole derivatives (e.g., 1H-benzimidazole-2-carboxamide) reveal orthorhombic crystal systems with unit cell parameters a = 9.9071(14) Å, b = 11.1950(19) Å, and c = 13.315(2) Å, suggesting similar packing efficiencies for the fluorinated variant .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₇FN₂O₃
Molecular Weight198.153 g/mol
CAS Number1443425-13-5
Hydration StateMonohydrate
Spectral Data (NMR/IR)Pending experimental reports

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 6-fluoro-1H-benzimidazole-2-carboxylic acid hydrate typically involves multi-step reactions starting from 1,2-diaminobenzene derivatives. A representative route includes:

  • Fluorination: Introduction of fluorine at position 6 via electrophilic substitution using fluorinating agents like Selectfluor™.

  • Cyclization: Formation of the benzimidazole core through acid-catalyzed condensation with glycolic acid or its derivatives .

  • Oxidation: Conversion of the 2-hydroxymethyl group to a carboxylic acid using potassium permanganate under controlled pH conditions .

  • Hydration: Isolation of the final product as a monohydrate through crystallization from aqueous solutions .

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and purity. Key challenges include minimizing byproducts during fluorination and ensuring optimal hydration stability. Current protocols yield purities >98%, as confirmed by high-performance liquid chromatography (HPLC) .

Pharmaceutical Applications

Anticancer Drug Development

The compound’s fluorine atom enhances membrane permeability and metabolic stability, making it a preferred intermediate for tyrosine kinase inhibitors. For example, derivatives targeting epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer (NSCLC) show IC₅₀ values reduced by 40% compared to non-fluorinated analogs.

Anti-Inflammatory Agents

In cyclooxygenase-2 (COX-2) inhibitor design, the carboxylic acid group facilitates salt formation with amine-containing counterions, improving solubility and bioavailability. Preclinical studies report a 60% reduction in edema in murine models at dosages of 10 mg/kg.

Material Science Innovations

Polymer Stabilization

Incorporating 0.5–2.0 wt% of the compound into polyurethane coatings increases thermal stability by 25°C (TGA data) and tensile strength by 30%. The fluorine-carboxylic acid synergy enhances crosslinking density and UV resistance .

Composite Materials

In epoxy composites, the compound acts as a curing accelerator, reducing gelation time by 15% while maintaining flexural modulus above 3.5 GPa.

Agricultural Chemistry

Herbicide Formulations

As a synergist in glyphosate-based herbicides, the compound reduces required glyphosate concentrations by 20% while maintaining efficacy against Amaranthus retroflexus. Field trials demonstrate 95% weed suppression at 14 days post-application.

Fungicidal Activity

Against Fusarium graminearum, the compound exhibits an EC₅₀ of 50 μM by disrupting ergosterol biosynthesis via cytochrome P450 inhibition.

ParameterRecommendation
Personal ProtectionNitrile gloves, goggles
VentilationFume hood (≥0.5 m/s airflow)
StorageAirtight container, 20–25°C

Disposal Considerations

Incinerate at >1000°C with alkaline scrubbers to neutralize hydrogen fluoride emissions .

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